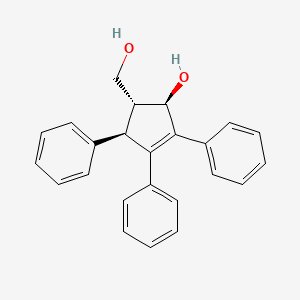

(1R,4R,5R)-5-(hydroxymethyl)-2,3,4-triphenylcyclopent-2-en-1-ol

Description

Properties

CAS No. |

650605-53-1 |

|---|---|

Molecular Formula |

C24H22O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(1R,4R,5R)-5-(hydroxymethyl)-2,3,4-triphenylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C24H22O2/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(24(20)26)19-14-8-3-9-15-19/h1-15,20-21,24-26H,16H2/t20-,21-,24+/m0/s1 |

InChI Key |

XTFOTWACDIVRKF-AWRGLXIESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)O)CO |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)O)CO |

Origin of Product |

United States |

Biological Activity

(1R,4R,5R)-5-(hydroxymethyl)-2,3,4-triphenylcyclopent-2-en-1-ol is a complex organic compound with potential biological significance. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique cyclopentene structure with multiple phenyl groups and a hydroxymethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 313.42 g/mol. The presence of hydroxymethyl and triphenyl groups suggests potential interactions with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

- Case Study 1 : In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.

- Case Study 2 : Another study on lung cancer cells (A549) reported that the compound inhibited cell proliferation by modulating key signaling pathways associated with cell cycle regulation.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxymethyl group enhances the compound's ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : The triphenyl structure may interact with various cellular receptors or enzymes involved in inflammatory responses and apoptosis.

- Gene Expression Regulation : Preliminary data suggest that this compound may influence gene expression related to stress response and apoptosis.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Effective scavenging of free radicals; protective against oxidative stress |

| Anti-inflammatory | Inhibition of cytokine production; potential therapeutic use |

| Anticancer | Induction of apoptosis in cancer cell lines; modulation of signaling pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several cyclopentenol and cyclohexanol derivatives. Key comparisons include:

Structural Analogues

Physicochemical and Reactivity Comparisons

- Hydroxymethyl vs. Amino/Thioether Groups: The target’s hydroxymethyl group at position 5 enhances hydrophilicity compared to amino or thioether substituents in ’s compound. This difference may influence solubility and metabolic stability .

- Phenyl Density: The target’s three phenyl groups at positions 2,3,4 contrast with alkyl or heteroatom substituents in analogs (e.g., ’s propyl/hydroxypropyl).

- Stereochemical Impact : The (1R,4R,5R) configuration differentiates the target from ’s (1R,4S,5S) analog, which may exhibit distinct binding affinities in chiral environments .

Notes

Data Limitations : Direct experimental data (e.g., melting point, NMR, bioactivity) for the target compound are absent in the provided evidence. Extrapolations are based on structural analogs.

Stereochemical Precision : The (1R,4R,5R) configuration requires validation via X-ray crystallography or advanced chiroptical methods (e.g., Flack parameter analysis) to avoid enantiomeric misassignment .

Further assays are needed .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1R,4R,5R)-5-(hydroxymethyl)-2,3,4-triphenylcyclopent-2-en-1-ol be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the absolute configuration, as this technique directly visualizes spatial arrangements. For compounds with centrosymmetric tendencies, employ enantiomorph-polarity parameters (e.g., Flack’s η or alternative x parameters) to avoid false chirality indications . Complementary techniques like chiral HPLC or NMR with chiral shift reagents can validate enantiopurity.

Q. What synthetic strategies optimize regioselectivity in the formation of the cyclopentene core?

- Methodological Answer : Leverage transition-metal-catalyzed cycloadditions (e.g., [4+2] or [2+2+1] reactions) to control ring closure. Steric effects from triphenyl substituents may require protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to direct reactivity . Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust conditions (temperature, solvent polarity) for optimal yield.

Q. How should researchers handle safety concerns during synthesis or purification?

- Methodological Answer : Refer to GHS hazard classifications (e.g., H302, H315, H319 for oral toxicity, skin/eye irritation) for structurally similar terphenyl derivatives. Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). For accidental exposure, follow protocols for decontamination and medical consultation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products. For example, the hydroxymethyl group may undergo oxidation or hydrolysis under acidic/basic conditions. Compare kinetic data (Arrhenius plots) to predict shelf-life. Stability in polar solvents (e.g., DMSO) should be assessed via NMR monitoring of proton shifts .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure (DFT-optimized geometry). Validate binding poses with MD simulations (AMBER/GROMACS) to assess interactions with residues like Tyr35 or His44 in enzyme active sites. Cross-reference with experimental inhibition assays (IC50) .

Q. How can contradictory data on the compound’s reactivity with electrophiles be resolved?

- Methodological Answer : Systematically vary reaction conditions (e.g., electrophile concentration, solvent dielectric constant) and analyze outcomes via GC-MS or HRMS. Conflicting results may arise from competing pathways (e.g., phenyl ring vs. cyclopentene electrophilic addition). Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

- Methodological Answer : Avoid strongly acidic/basic conditions that disrupt stereocenters. Opt for mild reagents (e.g., DCC/DMAP for esterification) and low temperatures. Monitor optical rotation or chiral HPLC retention times post-reaction. Protecting groups (e.g., acetyl) can stabilize the hydroxymethyl during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.